molecular formula C18H22N2O2 B3174346 N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 953719-01-2

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No.: B3174346
CAS No.: 953719-01-2
M. Wt: 298.4 g/mol
InChI Key: ITNMDBCEYGRPPR-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and an isopropylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylphenol and 2-isopropylphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 3-amino-2-methylphenol with an appropriate acylating agent under basic conditions.

    Coupling Reaction: The intermediate is then coupled with 2-isopropylphenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Process optimization may include the use of automated reactors, in-line monitoring, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-methylphenyl)-acetamide: Lacks the isopropylphenoxy group.

    N-(2-Isopropylphenoxy)-acetamide: Lacks the amino and methyl groups on the phenyl ring.

    N-(3-Amino-2-methylphenyl)-2-phenoxy-acetamide: Lacks the isopropyl group on the phenoxy ring.

Uniqueness

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide is unique due to the presence of both the amino and isopropylphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNMDBCEYGRPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172143
Record name N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953719-01-2
Record name N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953719-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide
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N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

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